2-(2-Fluoro-3-nitrophenyl)acetic acid

Vue d'ensemble

Description

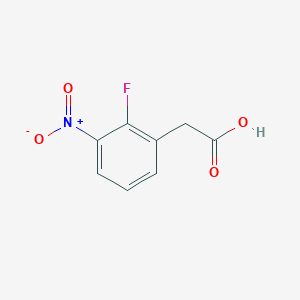

2-(2-Fluoro-3-nitrophenyl)acetic acid is an organic compound with the molecular formula C8H6FNO4. It is characterized by the presence of a fluoro group and a nitro group attached to a phenyl ring, along with an acetic acid moiety.

Mécanisme D'action

Target of Action

The primary targets of 2-(2-Fluoro-3-nitrophenyl)acetic acid are currently unknown. The compound belongs to the class of organic compounds known as nitrobenzenes , which are compounds containing a nitrobenzene moiety, consisting of a benzene ring with a carbon bearing a nitro group

Mode of Action

Nitrobenzenes, the class of compounds to which it belongs, are known to undergo electrophilic substitution readily due to excessive π-electrons delocalization . This property could potentially influence the interaction of this compound with its targets.

Biochemical Pathways

Given that the compound is a nitrobenzene derivative , it may potentially affect pathways involving aromatic compounds

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could influence its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As a nitrobenzene derivative , it may potentially exert effects similar to other compounds in this class, but specific effects would depend on its exact targets and mode of action. More research is needed to elucidate these effects.

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the compound’s solid state at room temperature could affect its solubility and therefore its bioavailability and action Additionally, factors such as pH and the presence of other compounds could potentially influence its stability and efficacy

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-3-nitrophenyl)acetic acid typically involves multiple steps. One common method starts with the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol. This intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene, which is then subjected to fluorination to yield 2-fluoro-3-nitrotoluene. Finally, the methyl group is oxidized to produce 2-fluoro-3-nitrobenzoic acid . This compound can then be converted to this compound through further chemical transformations.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes used in laboratory settings but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Fluoro-3-nitrophenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: The nitro group can be reduced to an amino group using reducing agents.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 2-(2-Fluoro-3-aminophenyl)acetic acid, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .

Applications De Recherche Scientifique

2-(2-Fluoro-3-nitrophenyl)acetic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Fluoro-3-nitrobenzoic acid

- 2-Fluoro-4-nitrophenylacetic acid

- 2-Fluoro-5-nitrophenylacetic acid

Uniqueness

2-(2-Fluoro-3-nitrophenyl)acetic acid is unique due to the specific positioning of the fluoro and nitro groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positioning can result in different chemical and biological properties compared to similar compounds .

Activité Biologique

2-(2-Fluoro-3-nitrophenyl)acetic acid is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing data from various studies and providing insights into its mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a fluorine atom and a nitro group attached to a phenyl ring. This configuration is believed to influence its interaction with biological targets, enhancing its activity against certain pathogens and cancer cell lines.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effects on various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism of action appears to involve the inhibition of key enzymes involved in bacterial cell wall synthesis, leading to cell lysis.

Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a critical measure for assessing the antimicrobial efficacy of compounds. For this compound, the MIC values against selected bacterial strains were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Klebsiella pneumoniae | 32 |

| Escherichia coli | 16 |

| Staphylococcus aureus | 8 |

These results suggest that the compound has significant potential as an antibacterial agent, particularly against Gram-positive bacteria.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity. Preliminary studies have shown that it can induce apoptosis in cancer cell lines, with mechanisms involving the activation of caspases and disruption of mitochondrial membrane potential.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed the following IC50 values:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

These findings indicate that this compound has a dose-dependent cytotoxic effect on cancer cells, making it a candidate for further development in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits enzymes critical for bacterial growth and survival.

- Induction of Apoptosis : It triggers programmed cell death in cancer cells through caspase activation.

- Cell Cycle Arrest : Flow cytometry analysis indicates that the compound can arrest cells at specific phases of the cell cycle, particularly G1 phase, which is crucial for preventing tumor proliferation.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Study on Klebsiella pneumoniae : In vitro tests demonstrated that treatment with the compound resulted in significant reductions in bacterial load within 24 hours.

- Anticancer Efficacy in Mice : Animal models treated with the compound showed reduced tumor sizes compared to control groups, supporting its potential as an anticancer agent.

Propriétés

IUPAC Name |

2-(2-fluoro-3-nitrophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c9-8-5(4-7(11)12)2-1-3-6(8)10(13)14/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCNJSZZIANNVFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])F)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214328-32-1 | |

| Record name | 2-(2-fluoro-3-nitrophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.